5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withTrace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a promising therapeutic target for neuropsychiatric disorders due to its ability to modulate monoaminergic and glutamatergic neurotransmission .
Mode of Action
If we consider its potential interaction with taar1, it may regulate dopaminergic tone, which could lead to antipsychotic, anxiolytic, and antidepressant-like properties .
Biochemical Pathways
Compounds that interact with taar1 can influenceglutamatergic and dopaminergic neurotransmission . This could potentially affect a variety of downstream effects related to mood regulation and cognitive function.
Result of Action
If it acts on taar1, it could potentially modulate neurotransmission, leading to changes in mood and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the ethoxyphenyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of Lewis acids.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(3-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-6-5-7-10(8-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJESYDTKWBSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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